1-(5-Fluoro-3-methylpyridin-2-YL)ethanone
Description
Overview of Fluorinated Pyridine (B92270) Derivatives in Organic Synthesis
Fluorinated pyridine derivatives are of paramount importance in organic synthesis, largely because the incorporation of fluorine can dramatically alter the physicochemical properties of a molecule. The high electronegativity of fluorine can influence the acidity and basicity of nearby functional groups, modify metabolic stability by blocking sites of oxidation, and enhance binding affinity to biological targets through favorable electrostatic interactions.
These characteristics have made fluorinated pyridines valuable intermediates in the development of new agrochemicals and pharmaceuticals. agropages.com For instance, the presence of a fluorine atom on a pyridine ring can increase the lipophilicity of a compound, potentially improving its ability to cross biological membranes. Furthermore, the carbon-fluorine bond is exceptionally strong, which can enhance the thermal and chemical stability of the molecule. innospk.com The synthesis of fluorinated pyridine derivatives often involves the use of fluorinated building blocks or late-stage fluorination reactions.
Significance of Ethanone (B97240) Moieties in Compound Design
The ethanone (acetyl) group is a key functional group in organic chemistry and compound design. As a ketone, the carbonyl carbon of the ethanone moiety is electrophilic and can participate in a variety of chemical transformations, making it a versatile handle for the synthesis of more complex molecules. Common reactions involving the acetyl group include nucleophilic additions, condensations, and reductions to form alcohols.
In the context of medicinal chemistry, the ethanone group can act as a hydrogen bond acceptor, a crucial interaction for molecular recognition at biological targets. The preparation of acetylpyridines can be achieved through various methods, including the acylation of pyridyl organometallic reagents, such as Grignard reagents, with acetylating agents. wikipedia.org
Research Landscape and Potential Academic Contributions
While specific research on 1-(5-Fluoro-3-methylpyridin-2-YL)ethanone is not widely documented, the research landscape for analogous fluorinated and acetylated pyridines is rich and varied. These compounds are frequently explored as key intermediates in the synthesis of bioactive molecules. For example, related structures are often investigated for their potential as inhibitors of various enzymes or as ligands for receptors in the central nervous system.
The unique substitution pattern of this compound suggests that it could serve as a valuable building block for creating novel chemical entities with specific three-dimensional arrangements of functional groups. Academic contributions in this area would likely focus on the development of efficient synthetic routes to this and related compounds, the exploration of its reactivity, and the investigation of the biological activities of its derivatives. The synthesis of such specifically substituted pyridines can be challenging, and new methodologies would be a significant contribution to the field of heterocyclic chemistry. For instance, the synthesis of substituted pyridines can sometimes be achieved via bromine-magnesium exchange followed by acylation. wikipedia.org
Detailed Research Findings
Given the limited direct data on this compound, this section will present findings on closely related compounds to provide a scientifically inferred profile.
Physicochemical Properties of Related Fluorinated Pyridine Derivatives
The properties of fluorinated pyridine derivatives are influenced by the position and nature of their substituents. Below is a table of properties for related compounds.
| Property | 1-(2-Fluoro-4-methylpyridin-3-yl)ethanone | 2-Fluoro-4-methylpyridine (B58000) | 1-(5-Bromo-3-fluoropyridin-2-yl)ethanone |
| CAS Number | 886364-66-5 chemsrc.com | 461-87-0 nih.gov | 1160936-52-6 sigmaaldrich.com |
| Molecular Formula | C₈H₈FNO evitachem.com | C₆H₆FN innospk.com | C₇H₅BrFNO sigmaaldrich.com |
| Molecular Weight | 153.15 g/mol evitachem.com | 111.12 g/mol | 218.02 g/mol sigmaaldrich.com |
| Appearance | - | Colorless to light yellow liquid innospk.com | Solid sigmaaldrich.com |
| Boiling Point | - | 161.4±20.0 °C at 760 mmHg innospk.com | - |
| Flash Point | - | 51.4±21.8 °C innospk.com | - |
This table presents data for analogous compounds to infer potential properties of this compound.
Synthesis of Acetylpyridines
The synthesis of acetylpyridines can be approached through several established methods in organic chemistry. A common strategy involves the reaction of a pyridyl organometallic species with an acetylating agent. For instance, the preparation of 2-acetylpyridine (B122185) can be accomplished by the acylation of 2-bromopyridine (B144113) via the corresponding Grignard reagent. wikipedia.org Another approach involves the reaction of pyridinecarboxylic esters with acetic acid at high temperatures, sometimes employing a catalyst. google.com For more complex, substituted pyridines, multi-step syntheses are often necessary, starting from a pre-functionalized pyridine ring. The synthesis of 3-acetylpyridine-2(1H)-thiones has been reported from the reaction of substituted 3-cyanopyridine-2(1H)-thiones with methyllithium. researchgate.net
A plausible synthetic route to this compound could involve the generation of an organometallic reagent from a corresponding 2-halo-5-fluoro-3-methylpyridine derivative, followed by quenching with an acetylating agent like acetyl chloride or acetic anhydride. The starting halogenated pyridine could potentially be synthesized from commercially available lutidine derivatives through a series of halogenation and fluorination steps.
Structure
3D Structure
Properties
Molecular Formula |
C8H8FNO |
|---|---|
Molecular Weight |
153.15 g/mol |
IUPAC Name |
1-(5-fluoro-3-methylpyridin-2-yl)ethanone |
InChI |
InChI=1S/C8H8FNO/c1-5-3-7(9)4-10-8(5)6(2)11/h3-4H,1-2H3 |
InChI Key |
CYIOHDQVLBCUAJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CN=C1C(=O)C)F |
Origin of Product |
United States |
Synthetic Methodologies for 1 5 Fluoro 3 Methylpyridin 2 Yl Ethanone
Retrosynthetic Analysis and Strategic Disconnections
Retrosynthetic analysis is a technique used to plan a synthesis by deconstructing the target molecule into simpler, commercially available starting materials. youtube.com For 1-(5-fluoro-3-methylpyridin-2-yl)ethanone, two primary disconnections are most logical:
C-C Bond Disconnection: The bond between the pyridine (B92270) ring (C2) and the acetyl group's carbonyl carbon is a key disconnection point. This suggests a late-stage acylation reaction, such as a cross-coupling reaction or the reaction of an organometallic pyridine species with an acetylating agent. This approach leads to two precursor synthons: a 2-lithiated or 2-magnesiated 5-fluoro-3-methylpyridine and an acetyl cation equivalent (e.g., acetyl chloride).
C-N Bond Disconnection (Ring Synthesis): A more fundamental disconnection involves breaking down the pyridine ring itself. Methods like the Kröhnke or Hantzsch pyridine syntheses build the heterocyclic ring from acyclic precursors. wikipedia.orgacsgcipr.org For this specific target, this would involve condensing α,β-unsaturated carbonyl compounds with an ammonia (B1221849) source, a strategy that offers a high degree of flexibility in introducing substituents. wikipedia.orgbaranlab.org
A third strategic disconnection focuses on the C-F bond, suggesting the fluorination of a pre-existing 3-methyl-2-acetylpyridine derivative. This approach depends on achieving site-selective fluorination, which can be challenging.
Direct and Convergent Synthetic Approaches
Convergent synthesis, where different fragments of the molecule are prepared separately and then combined, is often preferred for efficiency. For this compound, this typically involves preparing a functionalized pyridine ring and then attaching the ethanone (B97240) moiety.
The direct functionalization of pyridine rings is complicated by the electron-deficient nature of the heterocycle. rsc.orgresearchgate.net However, several strategies have been developed:
Directed ortho-Metalation (DoM): A directing group on the pyridine ring can facilitate deprotonation at an adjacent position with a strong base, followed by quenching with an electrophile.
C-H Activation: Transition-metal-catalyzed C-H activation allows for the direct introduction of functional groups, though achieving the desired regioselectivity among multiple C-H bonds can be a significant challenge. researchgate.net
Pyridine N-Oxide Chemistry: Activation of the pyridine ring via N-oxidation facilitates both electrophilic and nucleophilic substitution. For example, treatment of a pyridine N-oxide with a Grignard reagent can introduce substituents at the C2 position. organic-chemistry.org
Incorporating fluorine into heterocyclic structures is a critical step in medicinal chemistry. nih.gov Several methods are available for the fluorination of pyridines.
Nucleophilic Aromatic Substitution (SNAr): This is a common method where a leaving group (such as chlorine or bromine) on the pyridine ring is displaced by a fluoride (B91410) source (e.g., KF or CsF). The reaction is often facilitated by the electron-withdrawing nature of the pyridine nitrogen. The reactivity of halopyridines in SNAr reactions is significantly higher for fluoro derivatives compared to their chloro counterparts. acs.org
Direct Fluorination: Direct C-H fluorination can be achieved using powerful fluorinating agents. Reagents like silver(II) fluoride (AgF₂) have been shown to selectively fluorinate pyridines at the position adjacent to the nitrogen atom under mild conditions. nih.gov Direct fluorination with elemental fluorine is also possible but requires careful control to manage its high reactivity. google.com
Balz-Schiemann Reaction: This classic method involves the thermal decomposition of a diazonium tetrafluoroborate (B81430) salt, formed from a corresponding aminopyridine, to yield the fluoropyridine.
The choice of method often depends on the substitution pattern of the pyridine ring and the desired regioselectivity. For instance, fluorination of 3-substituted pyridines with AgF₂ often shows high selectivity for the 2-position. acs.org
Table 1: Comparison of Fluorination Methods for Pyridine Rings
| Method | Reagent(s) | Position Selectivity | Conditions | Advantages |
| Nucleophilic Substitution (SNAr) | KF, CsF | Dependent on leaving group position | High temperature, aprotic solvent | Utilizes readily available halopyridines. |
| Direct C-H Fluorination | AgF₂ | High selectivity for C2 position nih.gov | Ambient temperature, 1 hour nih.gov | Mild conditions, high site-selectivity. nih.gov |
| From Pyridine N-Oxides | TBAF | C2 position | In situ formation of pyridyltrialkylammonium salt acs.org | Access through common intermediates. acs.org |
| Direct Elemental Fluorination | F₂ gas / N₂ | C2 position | Low temperature (-40 to +25 °C) google.com | Uses fundamental fluorine source. google.com |
Introducing the acetyl group to form the ethanone moiety is a crucial transformation.
Friedel-Crafts Acylation: This method is generally not effective on electron-deficient pyridine rings unless strongly activating groups are present.
Cross-Coupling Reactions: A highly effective modern approach involves the palladium-catalyzed coupling of a halopyridine (e.g., 2-bromo- or 2-chloro-5-fluoro-3-methylpyridine) with an organotin or organoboron acetylating agent.
Reaction with Organometallics: A 2-lithiated or Grignard derivative of 5-fluoro-3-methylpyridine can be reacted with acetyl chloride or acetic anhydride. This requires the selective formation of the organometallic species at the C2 position.
Acylation of Pyridine N-Oxides: As an alternative, pyridine N-oxides can be acylated under specific conditions. For example, a process for a related compound, 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone, involves reacting a lithium phenylacetate (B1230308) derivative with a methyl ester of a pyridine carboxylic acid. google.com
Multi-Step Synthesis Pathways
A multi-step, linear synthesis provides a practical route to this compound, often starting from a commercially available substituted pyridine.
One plausible synthetic route begins with a commercially available 3,5-lutidine (3,5-dimethylpyridine).
N-Oxidation: The synthesis can commence with the oxidation of 3,5-lutidine to form 3,5-lutidine-N-oxide. This activates the ring for subsequent functionalization. wikipedia.org
Nitration: The N-oxide can be nitrated at the C2 position.
Deoxygenation and Halogenation: The nitro group can then be reduced to an amine, followed by a Sandmeyer reaction to install a halogen (e.g., bromine or chlorine) at the C2 position, yielding 2-halo-3,5-dimethylpyridine.
Acylation: The methyl group at the C2 position must be converted to an acetyl group. This could be achieved through oxidation of the methyl group to a carboxylic acid, followed by conversion to an acid chloride and reaction with an organocuprate like lithium dimethylcuprate. A more direct route might involve a cross-coupling reaction if a suitable precursor is used.
Fluorination: The final step would be a nucleophilic aromatic substitution to replace a halogen at the C5 position (introduced earlier in the synthesis) with fluorine.
An alternative and more direct pathway could involve the acylation of a pre-fluorinated pyridine. For example, a starting material like 2-chloro-5-fluoro-3-methylpyridine (B1590720) could undergo a metal-catalyzed cross-coupling reaction with an acetylating agent to directly form the target molecule. The synthesis of a similar compound, 1-(2-fluoro-4-methylpyridin-3-yl)ethanone, has been described via the acylation of 2-fluoro-4-methylpyridine (B58000) with ethanoyl chloride using a Lewis acid catalyst. evitachem.com This highlights the feasibility of acylating a fluorinated pyridine ring.
Table 2: Potential Key Intermediates and Their Transformations
| Intermediate | Precursor(s) | Transformation | Reagents | Purpose |
| 5-Fluoro-3-methylpyridine | 5-Amino-3-methylpyridine | Balz-Schiemann Reaction | HBF₄, NaNO₂, heat | Introduction of fluorine. |
| 2-Bromo-5-fluoro-3-methylpyridine | 5-Fluoro-3-methylpyridine | Bromination | NBS, acid | Halogenation for subsequent coupling. |
| This compound | 2-Bromo-5-fluoro-3-methylpyridine | Palladium-catalyzed Acylation | Organostannane, Pd catalyst | Formation of the ethanone moiety. |
| 1-(5-Chloro-3-methylpyridin-2-yl)ethanone achemblock.com | 3,5-Lutidine | Multi-step sequence | Various | Halogenated precursor for fluorination. |
| This compound | 1-(5-Chloro-3-methylpyridin-2-yl)ethanone | Halogen Exchange (Halex) | KF, phase-transfer catalyst | Late-stage fluorination. |
Stereoselective and Regioselective Considerations
The synthesis of substituted pyridines such as this compound requires careful control of regioselectivity to ensure the correct placement of functional groups on the pyridine ring. The relative positions of the fluoro, methyl, and ethanone groups are critical to the final compound's identity and properties.
Regioselectivity: The assembly of the pyridine ring or the introduction of substituents onto a pre-existing ring must be directed to achieve the desired 2,3,5-substitution pattern. For instance, in multi-component reactions that form the pyridine ring, the choice of starting materials and reaction conditions dictates the regiochemical outcome. The condensation of 1,3-dicarbonyl compounds with arylhydrazines to form pyrazoles, a related heterocyclic synthesis, demonstrates that aprotic solvents with strong dipole moments can significantly improve regioselectivity. organic-chemistry.org This principle can be extended to pyridine synthesis, where solvent choice is a key parameter in controlling isomer formation.
Stereoselectivity: While the target molecule, this compound, is not chiral and therefore does not require enantioselective synthesis, stereoselectivity can become a crucial factor in subsequent reactions or if chiral centers are introduced into the molecule. For related chiral pyridine derivatives, highly enantioselective catalytic transformations have been developed. These methods often involve the use of a chiral ligand in conjunction with a metal catalyst to control the stereochemical outcome of the reaction. researchgate.net For example, the stereoselective synthesis of a benzazepine derivative was achieved by carefully selecting reaction conditions for a Horner-Wadsworth-Emmons reaction. nih.gov
Catalytic Methods in the Synthesis of Pyridinylethanones
Catalysis plays a pivotal role in the synthesis of pyridinylethanones, offering pathways that are often more efficient and selective than stoichiometric reactions. Both organometallic and classical acid/base catalysis are employed.
Organometallic Catalysis (e.g., Palladium-Catalyzed Reactions)
Organometallic catalysis is a powerful tool for constructing the carbon-carbon and carbon-heteroatom bonds necessary for synthesizing complex molecules like this compound. Palladium-catalyzed cross-coupling reactions, such as the Suzuki or Heck couplings, are particularly useful for introducing the ethanone group or other substituents onto the pyridine ring. evitachem.com
For instance, the synthesis of related 1-(6-methylpyridin-2-yl)-5-(quinoxalin-6-yl)-1,2,3-triazoles involved a copper(I)-catalyzed cycloaddition followed by a palladium-catalyzed direct arylation to introduce the quinoxaline (B1680401) moiety. nih.gov This highlights the utility of sequential catalytic reactions in building complex heterocyclic systems. The choice of ligand for the metal catalyst is critical in these reactions, influencing reactivity, selectivity, and the range of compatible functional groups. google.comyoutube.com
Acid-Catalyzed and Base-Catalyzed Reactions
Acid and base catalysis are fundamental to many synthetic routes for pyridines. The Bohlmann-Rahtz pyridine synthesis, for example, which involves the condensation of an enamine with an ethynyl (B1212043) ketone, can be catalyzed by either a Brønsted or a Lewis acid. youngin.com This reaction proceeds through a dienone intermediate that cyclodehydrates to form the pyridine ring.
Base-catalyzed reactions are also common. For example, the synthesis of 4,6-diaryl-2-oxo-1,2-dihydropyridine-3-carbonitrile derivatives is achieved through a one-pot, three-component reaction of an aromatic ketone, an aromatic aldehyde, and cyanoacetamide in the presence of a base like sodium hydroxide. bohrium.com Similarly, the synthesis of 1-aryl-2-(3,5-dimethylpyrazol-1-yl)ethanone derivatives can be accomplished via an N-alkylation reaction of 3,5-dimethylpyrazole (B48361) with a 1-aryl-2-bromoethanone. mdpi.com
Optimization of Synthetic Efficiency and Yields
Maximizing the efficiency and yield of the synthesis of this compound is a key objective for practical applications. This involves a systematic investigation of reaction parameters to find the optimal conditions.
A study on the synthesis of 1-aryl-3,4,5-substituted pyrazoles found that both the solvent and the use of an acid co-catalyst significantly impacted the reaction yield. organic-chemistry.org Specifically, using N,N-dimethylacetamide (DMAc) as the solvent and adding aqueous hydrochloric acid led to higher yields. organic-chemistry.org Similar optimization strategies can be applied to the synthesis of the target pyridinylethanone.
The table below illustrates how reaction conditions can be optimized, using the synthesis of dihydropyrano[2,3-c]pyrazole derivatives as an example.
| Solvent | Temperature (°C) | Reaction Time (min) | Yield (%) |
| Water | 30 | 36 | 88 |
| Water | 50 | 35 | 92 |
This data is based on the synthesis of dihydropyrano[2,3-c]pyrazole derivatives and serves as an illustrative example of reaction optimization.. mdpi.com
Emerging and Sustainable Synthesis Approaches (e.g., Microwave Irradiation, Ultrasonication)
In line with the principles of green chemistry, modern synthetic methods aim to reduce energy consumption, minimize waste, and use less hazardous materials. mdpi.com Microwave irradiation and ultrasonication are two such techniques that have shown significant promise in the synthesis of heterocyclic compounds, including pyridines.
Microwave Irradiation: Microwave-assisted organic synthesis can dramatically reduce reaction times and, in many cases, improve yields compared to conventional heating methods. youtube.comyoutube.com The Bohlmann-Rahtz pyridine synthesis, when performed under microwave irradiation, provides superior yields in a shorter time frame compared to conventional heating. youngin.com Microwave heating is more uniform and efficient as the energy is delivered directly to the polar molecules in the reaction mixture. youtube.com
Ultrasonication: The application of high-frequency sound waves (ultrasound) to a reaction mixture can also accelerate reaction rates and increase yields. researchgate.net This technique, known as sonochemistry, promotes chemical reactions through acoustic cavitation. researchgate.net The synthesis of various heterocyclic compounds, including pyridine derivatives, has been shown to be more efficient under ultrasonic conditions. bohrium.comresearchgate.net For example, the ultrasound-assisted synthesis of 3-cyano-pyridine-2(1H)-ones from a three-component reaction resulted in significantly reduced reaction times and enhanced yields. bohrium.com
The following table compares conventional and ultrasound-assisted synthesis for a model reaction, demonstrating the benefits of this emerging technology.
| Method | Reaction Time | Yield (%) |
| Conventional Heating | 5 hours | 55 |
| Ultrasonic Irradiation (in ethanol) | 3 hours | 75 |
| Ultrasonic Irradiation (in water) | 1 hour | 96 |
This data is for a model reaction and illustrates the potential advantages of ultrasonication in organic synthesis.. mdpi.com
Chemical Reactivity and Transformation of 1 5 Fluoro 3 Methylpyridin 2 Yl Ethanone
Reactions of the Ethanone (B97240) Carbonyl Group
The carbonyl group of the ethanone moiety is a primary site for a variety of chemical transformations, including nucleophilic additions, reductions, and condensations.
Nucleophilic Addition Reactions
The carbonyl carbon in 1-(5-fluoro-3-methylpyridin-2-yl)ethanone is electrophilic and susceptible to attack by nucleophiles. researchgate.net This leads to the formation of a tetrahedral intermediate, which can then be protonated to yield an alcohol. A general example is the addition of a Grignard reagent, such as methylmagnesium bromide, to the carbonyl group, which would result in the formation of a tertiary alcohol.
Another important nucleophilic addition is the reaction with cyanide ions, typically from a source like potassium cyanide (KCN), to form a cyanohydrin. researchgate.net This reaction is often base-catalyzed. researchgate.net The resulting cyanohydrin can be a precursor to other functional groups, such as carboxylic acids and amines.
The ethanone can also react with hydroxylamine (B1172632) to form an oxime. This reaction is a condensation reaction that proceeds through a nucleophilic addition mechanism. nih.gov
Reduction Reactions to Pyridinylethanol Derivatives (e.g., using NaBH₄, LiAlH₄)
The carbonyl group of this compound can be readily reduced to a secondary alcohol, 1-(5-fluoro-3-methylpyridin-2-yl)ethanol. Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄).
Sodium borohydride is a mild reducing agent that is selective for aldehydes and ketones. researchgate.net The reduction is typically carried out in a protic solvent like methanol (B129727) or ethanol. justia.com
Lithium aluminum hydride is a much stronger reducing agent and will also reduce the ketone to the corresponding alcohol. justia.com Due to its high reactivity, LiAlH₄ reactions are typically performed in anhydrous aprotic solvents like diethyl ether or tetrahydrofuran (B95107) (THF), followed by an aqueous workup.
| Reagent | Product | Typical Conditions |
| Sodium Borohydride (NaBH₄) | 1-(5-Fluoro-3-methylpyridin-2-yl)ethanol | Methanol or Ethanol, Room Temperature |
| Lithium Aluminum Hydride (LiAlH₄) | 1-(5-Fluoro-3-methylpyridin-2-yl)ethanol | Anhydrous THF or Diethyl Ether, followed by aqueous workup |
Condensation Reactions (e.g., Aldol, Claisen, Knoevenagel)
The ethanone moiety of this compound possesses α-hydrogens, making it amenable to a variety of condensation reactions that are fundamental in carbon-carbon bond formation.
Aldol Condensation: In the presence of a base, this compound can undergo a self-aldol condensation or a crossed-aldol condensation with another enolizable or non-enolizable carbonyl compound. For instance, reaction with a non-enolizable aldehyde like benzaldehyde (B42025) would lead to the formation of a β-hydroxy ketone, which can subsequently dehydrate to an α,β-unsaturated ketone (a chalcone (B49325) derivative).
Claisen Condensation: While a classical Claisen condensation occurs between two esters, a crossed-Claisen condensation can occur between an ester and a ketone. researchgate.netnih.govichem.md For example, reacting this compound with an ester like diethyl carbonate in the presence of a strong base (e.g., sodium ethoxide) would be expected to yield a β-keto ester. nih.govrsc.org
Knoevenagel Condensation: This reaction involves the condensation of an aldehyde or ketone with a compound containing an active methylene (B1212753) group, catalyzed by a weak base. rsc.org this compound can react with active methylene compounds such as malononitrile (B47326) or ethyl cyanoacetate (B8463686) in the presence of a base like piperidine (B6355638) or ammonia (B1221849) to yield the corresponding unsaturated product. mdpi.com
Reactivity of the Pyridine (B92270) Ring System
The pyridine ring in this compound is electron-deficient due to the electronegativity of the nitrogen atom. This inherent electronic property, further influenced by the fluoro and acetyl substituents, governs its reactivity towards electrophilic and nucleophilic reagents.
Electrophilic Aromatic Substitution Patterns
Pyridine itself is generally resistant to electrophilic aromatic substitution due to the deactivating effect of the nitrogen atom, which can be protonated or coordinate to the electrophile's catalyst, further deactivating the ring. When substitution does occur, it is typically directed to the 3- and 5-positions.
Nucleophilic Aromatic Substitution on Pyridine Rings
The electron-deficient nature of the pyridine ring makes it susceptible to nucleophilic aromatic substitution (SNAᵣ), particularly at the positions ortho and para to the ring nitrogen (positions 2, 4, and 6). The presence of the electron-withdrawing fluorine atom at the 5-position and the acetyl group at the 2-position further activates the ring for nucleophilic attack.
The fluorine atom at the 5-position can act as a leaving group in SNAᵣ reactions, especially when a strong nucleophile is used. For instance, reaction with amines, alkoxides, or thiolates could potentially displace the fluoride (B91410). nih.govresearchgate.netlibretexts.org The rate of nucleophilic aromatic substitution on halopyridines often follows the order F > Cl > Br > I, as the rate-determining step is typically the attack of the nucleophile, which is facilitated by the high electronegativity of fluorine. bath.ac.uk
| Nucleophile | Potential Product |
| Amine (e.g., Morpholine) | 1-(5-Morpholino-3-methylpyridin-2-yl)ethanone |
| Alkoxide (e.g., Sodium Methoxide) | 1-(5-Methoxy-3-methylpyridin-2-yl)ethanone |
| Thiolate (e.g., Sodium thiophenoxide) | 1-(5-(Phenylthio)-3-methylpyridin-2-yl)ethanone |
Oxidation and Reduction Pathways of the Pyridine Nitrogen and Ring
The pyridine nitrogen and the aromatic ring of this compound can undergo both oxidation and reduction reactions, leading to functionally distinct products.
Oxidation of the Pyridine Nitrogen: The nitrogen atom of the pyridine ring can be oxidized to form the corresponding N-oxide. This transformation is typically achieved using oxidizing agents such as hydrogen peroxide in acetic acid or meta-chloroperoxybenzoic acid (mCPBA). The N-oxidation of alkylpyridines is an industrially significant reaction as the resulting N-oxides are valuable intermediates in the synthesis of pharmaceuticals. For instance, the N-oxidation of 3-methylpyridine (B133936) has been studied, suggesting that this compound could similarly be converted to its N-oxide derivative. This transformation increases the electron density of the pyridine ring, making it more susceptible to certain electrophilic substitutions and also enabling rearrangements and functionalization at the 2-position. Studies on the metabolism of 2-acetylpyridine (B122185) have shown that N-oxidation can occur, although reduction of the carbonyl group may be a competing pathway. nih.gov
Reduction of the Pyridine Ring: The pyridine ring can be reduced to the corresponding piperidine derivative through catalytic hydrogenation. This reaction typically requires a catalyst, such as platinum or rhodium on a carbon support, under a hydrogen atmosphere. The acetyl group on the pyridine ring would also likely be reduced to an alcohol under these conditions.
Reduction of the Acetyl Group: The acetyl group of this compound is readily reduced to a secondary alcohol using hydride-based reducing agents. Sodium borohydride (NaBH₄) in an alcoholic solvent is a common and effective reagent for this transformation, selectively reducing the ketone without affecting the pyridine ring or the fluorine substituent. This reaction proceeds via nucleophilic attack of the hydride on the carbonyl carbon. The resulting 1-(5-fluoro-3-methylpyridin-2-yl)ethanol is a key intermediate for further synthetic modifications. rsc.org
Table 1: Representative Oxidation and Reduction Reactions
| Reaction Type | Reagent/Conditions | Product |
| N-Oxidation | H₂O₂ / CH₃COOH or mCPBA | This compound N-oxide |
| Ketone Reduction | NaBH₄ / Methanol | 1-(1-(5-Fluoro-3-methylpyridin-2-yl)ethanol) |
| Ring Hydrogenation | H₂ / Pt/C or Rh/C | 1-(1-(5-Fluoro-3-methylpiperidin-2-yl)ethanol) |
Transformations Involving Fluorine and Methyl Substituents
The fluorine and methyl groups on the pyridine ring provide additional handles for chemical manipulation, allowing for further diversification of the molecular scaffold.
Modifying the Fluorine Atom (e.g., Halogen Exchange)
The fluorine atom at the 5-position of the pyridine ring is susceptible to nucleophilic aromatic substitution (SNAr). Although the fluorine atom is generally a poor leaving group, its departure is facilitated by the electron-withdrawing nature of the pyridine nitrogen and the acetyl group. This allows for the introduction of a variety of nucleophiles at this position.
Halogen exchange reactions, such as the Finkelstein reaction, can be employed to replace the fluorine atom with other halogens like chlorine, bromine, or iodine. These reactions are typically driven by the use of a salt of the desired halide in a suitable solvent. While aromatic fluorides are generally less reactive in classical Finkelstein conditions, catalyzed versions of this reaction exist.
Reactivity of the Methyl Group (e.g., α-Hydrogen Abstraction)
The methyl group at the 3-position of the pyridine ring offers another site for functionalization. The acidity of the α-hydrogens of the methyl group can be enhanced by protonation of the pyridine nitrogen, making them susceptible to abstraction by a strong base. nih.gov This deprotonation generates a carbanion that can then react with various electrophiles, allowing for the introduction of a wide range of substituents at the methyl position.
For instance, deprotonation of 2-acetylpyridine with sodium hydride (NaH) allows for subsequent alkylation or arylation at the methyl group of the acetyl moiety. scielo.brresearchgate.netscielo.br A similar strategy could potentially be applied to the methyl group at the 3-position of this compound, although the regioselectivity would need to be carefully controlled. Additionally, oxidation of the methyl group to a carboxylic acid is a possible transformation, as has been observed in the oxidation of methylpyridines with strong oxidizing agents. bme.hu
Table 2: Potential Transformations of Substituents
| Substituent | Reaction Type | Reagent/Conditions | Potential Product |
| 5-Fluoro | Nucleophilic Aromatic Substitution | Nu⁻ (e.g., RO⁻, R₂N⁻) | 1-(5-Nu-3-methylpyridin-2-yl)ethanone |
| 5-Fluoro | Halogen Exchange | NaX (X = Cl, Br, I) | 1-(5-X-3-methylpyridin-2-yl)ethanone |
| 3-Methyl | α-Hydrogen Abstraction/Alkylation | 1. Strong Base (e.g., LDA) 2. Electrophile (e.g., R-X) | 1-(5-Fluoro-3-(CH₂R)pyridin-2-yl)ethanone |
| 3-Methyl | Oxidation | Strong Oxidizing Agent (e.g., KMnO₄) | 5-Fluoro-2-acetylpyridine-3-carboxylic acid |
Derivatization Strategies for Complex Analogues and Heterocyclic Compounds
This compound is a valuable precursor for the synthesis of more complex analogues and various fused heterocyclic systems. The presence of the acetyl group is particularly useful for building new rings onto the pyridine core.
One common strategy involves the condensation of the acetyl group with a suitable binucleophile. For example, reaction with hydrazine (B178648) or substituted hydrazines can lead to the formation of pyrazole-fused pyridines. Similarly, reaction with hydroxylamine can yield isoxazole-fused systems.
A prominent application of related 2-acetylpyridine derivatives is in the synthesis of imidazo[1,2-a]pyridines. This is typically achieved through the reaction of a 2-aminopyridine (B139424) with an α-haloketone (a Tschitschibabin reaction). bio-conferences.orgnih.gov While this compound itself is not a 2-aminopyridine, it can be envisioned as a synthon that, after appropriate functionalization (e.g., conversion of the acetyl group to a leaving group and introduction of an amino group), could participate in similar cyclization reactions. For instance, α-bromination of the acetyl group would yield an α-haloketone, a key intermediate for constructing imidazopyridine scaffolds. researchgate.netacs.org
Another important class of fused heterocycles accessible from pyridine precursors are the nih.govresearchgate.netrsc.orgtriazolo[4,3-a]pyridines. These are often synthesized from 2-hydrazinopyridines. rsc.orgbeilstein-journals.orgorganic-chemistry.org By converting the 2-acetyl group of this compound into a hydrazone and then performing a cyclization, it is conceivable to construct a triazolopyridine ring system. Microwave-assisted synthesis has emerged as an efficient method for preparing such fused heterocycles. nih.gov
The synthesis of various heterocyclic compounds, such as bipyridinyl derivatives, pyrans, thiopyrans, and pyrimidines, has been demonstrated starting from 3-acetylpyridine (B27631) through multicomponent reactions. researchgate.net These strategies could be adapted for this compound to generate a library of novel heterocyclic structures.
Spectroscopic Characterization and Structural Elucidation of 1 5 Fluoro 3 Methylpyridin 2 Yl Ethanone
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique that provides detailed information about the carbon-hydrogen framework of a molecule, as well as the chemical environment of other NMR-active nuclei, such as fluorine-19.
The ¹H NMR spectrum of 1-(5-fluoro-3-methylpyridin-2-yl)ethanone is expected to exhibit distinct signals corresponding to the aromatic protons and the methyl groups. The chemical shifts (δ) are influenced by the electronic effects of the fluorine atom, the acetyl group, and the nitrogen atom within the pyridine (B92270) ring.
The aromatic region would likely display two distinct signals for the protons at positions 4 and 6 of the pyridine ring. The proton at position 4 (H-4) would likely appear as a doublet of doublets due to coupling with the fluorine atom at position 5 and the proton at position 6. The proton at position 6 (H-6) would also be expected to be a doublet of doublets, coupling to the fluorine atom and the H-4 proton.
The methyl group attached to the pyridine ring (3-CH₃) and the acetyl methyl group (CO-CH₃) would each appear as a singlet, as they lack adjacent protons to couple with. The deshielding effect of the carbonyl group would cause the acetyl methyl protons to resonate at a downfield chemical shift compared to the pyridine-bound methyl group.
Table 1: Predicted ¹H NMR Data for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |
| H-6 | 7.80 - 8.00 | dd | J(H-F) ≈ 3-4 Hz, J(H-H) ≈ 2-3 Hz |
| H-4 | 7.40 - 7.60 | dd | J(H-F) ≈ 8-9 Hz, J(H-H) ≈ 2-3 Hz |
| CO-CH₃ | 2.60 - 2.80 | s | - |
| 3-CH₃ | 2.40 - 2.60 | s | - |
Note: The predicted values are based on the analysis of similar structures and general principles of NMR spectroscopy.
The ¹³C NMR spectrum provides information on all the unique carbon environments within the molecule. The spectrum of this compound is anticipated to show eight distinct signals. The presence of the electronegative fluorine atom will result in carbon-fluorine coupling (J-coupling), which can be observed in the spectrum.
The carbonyl carbon (C=O) of the acetyl group is expected to have the most downfield chemical shift, typically in the range of 190-200 ppm. The aromatic carbons of the pyridine ring will resonate in the region of 120-160 ppm. The carbon bearing the fluorine atom (C-5) will show a large one-bond carbon-fluorine coupling constant (¹JCF). The other ring carbons will exhibit smaller two-, three-, or four-bond couplings to fluorine. The methyl carbons will appear at the most upfield region of the spectrum.
Distortionless Enhancement by Polarization Transfer (DEPT) experiments would be used to differentiate between CH, CH₂, and CH₃ groups. A DEPT-135 experiment would show positive signals for CH and CH₃ carbons and negative signals for CH₂ carbons (of which there are none in this molecule). Quaternary carbons (C) would be absent in a DEPT-135 spectrum.
Table 2: Predicted ¹³C NMR Data for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | DEPT-135 Signal | Predicted C-F Coupling (J, Hz) |
| C=O | 195 - 205 | Absent | - |
| C-5 | 155 - 165 | Absent (d) | ¹JCF ≈ 230-250 Hz |
| C-2 | 150 - 160 | Absent | ²JCF ≈ 20-30 Hz |
| C-6 | 140 - 150 | Positive (d) | ²JCF ≈ 20-30 Hz |
| C-4 | 125 - 135 | Positive (d) | ³JCF ≈ 5-10 Hz |
| C-3 | 130 - 140 | Absent | ³JCF ≈ 5-10 Hz |
| CO-CH₃ | 25 - 35 | Positive | - |
| 3-CH₃ | 15 - 25 | Positive | ⁴JCF ≈ 1-3 Hz |
Note: The predicted values are based on the analysis of similar structures and general principles of NMR spectroscopy. The multiplicity (d) for C-5, C-6, and C-4 in the proton-coupled spectrum is due to C-F coupling.
Fluorine-19 is a spin-1/2 nucleus with 100% natural abundance, making ¹⁹F NMR a highly sensitive technique for the analysis of organofluorine compounds. youtube.com The ¹⁹F NMR spectrum of this compound would show a single resonance for the fluorine atom at position 5. The chemical shift of this signal is sensitive to its electronic environment. This signal would be expected to appear as a doublet of doublets due to coupling with the ortho proton (H-6) and the meta proton (H-4). The magnitude of the three-bond coupling (³JHF) to the meta proton is typically larger than the four-bond coupling (⁴JHF) to the para proton.
Two-dimensional (2D) NMR experiments are crucial for the unambiguous assignment of all proton and carbon signals.
COSY (Correlation Spectroscopy): This experiment would reveal correlations between coupled protons. A cross-peak between the signals of H-4 and H-6 would confirm their scalar coupling.
HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates directly bonded proton and carbon atoms. It would definitively link the proton signals of H-4, H-6, the acetyl-CH₃, and the 3-CH₃ to their corresponding carbon signals.
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment reveals through-space correlations between protons that are in close proximity. A NOESY spectrum could show a correlation between the 3-CH₃ protons and the H-4 proton, providing evidence for their spatial relationship.
The rotational barrier around the C(2)-C(acetyl) bond could potentially be studied using dynamic NMR spectroscopy. At low temperatures, restricted rotation might lead to the observation of distinct conformers, which would result in the broadening or splitting of the acetyl methyl and/or the pyridine ring proton signals. However, for a molecule of this type at room temperature, free rotation is generally expected, leading to time-averaged signals in the NMR spectra.
Vibrational Spectroscopy
Vibrational spectroscopy, including infrared (IR) and Raman spectroscopy, provides information about the functional groups present in a molecule.
The IR spectrum of this compound would be expected to show characteristic absorption bands. A strong absorption band in the region of 1690-1710 cm⁻¹ would be indicative of the C=O stretching vibration of the ketone. The C-F stretching vibration would likely appear as a strong band in the range of 1200-1300 cm⁻¹. Aromatic C-H stretching vibrations would be observed above 3000 cm⁻¹, while aliphatic C-H stretching from the methyl groups would be seen just below 3000 cm⁻¹. The C=C and C=N stretching vibrations of the pyridine ring would give rise to a series of bands in the 1400-1600 cm⁻¹ region.
Table 3: Predicted Major Vibrational Bands for this compound
| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Intensity |
| Aromatic C-H Stretch | 3050 - 3150 | Medium |
| Aliphatic C-H Stretch | 2900 - 3000 | Medium |
| C=O Stretch (Ketone) | 1690 - 1710 | Strong |
| Aromatic C=C/C=N Stretch | 1400 - 1600 | Medium-Strong |
| C-F Stretch | 1200 - 1300 | Strong |
Note: The predicted values are based on characteristic group frequencies and data from similar compounds.
Fourier Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is a cornerstone technique for identifying functional groups within a molecule. The spectrum of this compound is characterized by distinct absorption bands corresponding to its constituent parts: the acetyl group, the methyl group, and the fluorinated pyridine ring.
The most prominent feature in the FTIR spectrum is the strong absorption band associated with the carbonyl (C=O) stretching vibration of the ketone group, which is expected to appear in the region of 1690-1715 cm⁻¹. The exact position is influenced by the electronic effects of the adjacent fluorinated pyridine ring. The aromatic C=C and C=N stretching vibrations of the pyridine ring typically manifest as a series of bands in the 1400-1600 cm⁻¹ range. researchgate.net The presence of the fluorine substituent is confirmed by a strong C-F stretching band, generally observed between 1250 and 1000 cm⁻¹.
Aliphatic C-H stretching vibrations from both the acetyl and the ring-attached methyl groups are expected to appear just below 3000 cm⁻¹. The corresponding C-H bending vibrations are found at lower wavenumbers. The analysis of these characteristic frequencies allows for the unequivocal confirmation of the compound's functional group architecture.
Table 1: Predicted FTIR Peak Assignments for this compound
| Expected Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
|---|---|---|
| ~3050-2950 | C-H Stretch | Aromatic & Aliphatic (CH₃) |
| ~1705 | C=O Stretch | Ketone |
| ~1580, ~1470, ~1420 | C=C, C=N Stretch | Pyridine Ring |
| ~1220 | C-F Stretch | Fluoro-substituent |
Raman Spectroscopy (FT-Raman)
Raman spectroscopy provides complementary information to FTIR, particularly for symmetric and non-polar bonds. For this compound, the Raman spectrum is expected to show strong signals for the pyridine ring vibrations. The symmetric "ring breathing" mode, a characteristic feature for pyridinic structures, typically appears as a sharp and intense band around 990-1030 cm⁻¹. nih.govresearchgate.net
While the C=O stretch is visible in Raman, it is generally less intense than in the FTIR spectrum. Conversely, the C=C and C-C skeletal vibrations of the aromatic ring are often more prominent. Analysis of the Raman spectrum helps to confirm the structure of the heterocyclic core and provides a more complete vibrational profile of the molecule. acs.org Shifts in the characteristic pyridine ring modes can also offer insights into the electronic effects of the fluoro, methyl, and acetyl substituents. nih.gov
Table 2: Predicted FT-Raman Peak Assignments for this compound
| Expected Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
|---|---|---|
| ~3060 | C-H Stretch | Aromatic (Pyridine Ring) |
| ~1700 | C=O Stretch | Ketone |
| ~1600 | Ring Quadrant Stretch | Pyridine Ring |
| ~1010 | Ring Breathing (symmetric) | Pyridine Ring |
Mass Spectrometry (MS)
High-Resolution Mass Spectrometry (HRMS) is critical for unequivocally determining the elemental composition of a molecule by measuring its mass with extremely high accuracy. For this compound, the molecular formula is C₈H₈FNO. HRMS analysis would provide an experimental mass-to-charge ratio (m/z) for the molecular ion [M+H]⁺ that closely matches the calculated theoretical value. researchgate.net This technique is essential for distinguishing between compounds with the same nominal mass but different elemental formulas, thereby providing definitive confirmation of the compound's composition. nih.govresearchgate.net
Table 3: HRMS Data for this compound
| Parameter | Value |
|---|---|
| Molecular Formula | C₈H₈FNO |
| Calculated Monoisotopic Mass | 153.05899 g/mol |
Electron ionization mass spectrometry (EI-MS) not only confirms the molecular weight of the compound via the molecular ion peak (M⁺) but also provides structural information through its fragmentation pattern. chemguide.co.uk For this compound (MW: 153.15), the molecular ion peak is expected at m/z 153.
The fragmentation is dominated by pathways characteristic of aromatic ketones. miamioh.edu The most prominent fragmentation is typically alpha-cleavage, involving the breaking of the bond between the carbonyl carbon and the adjacent methyl group or pyridine ring.
Loss of a methyl radical (•CH₃): This alpha-cleavage results in a stable acylium ion. This is often the base peak in the spectrum.
[M - 15]⁺: m/z 138
Loss of an acetyl radical (•COCH₃): Cleavage of the bond between the carbonyl carbon and the pyridine ring results in an ion corresponding to the fluorinated methylpyridine ring.
[M - 43]⁺: m/z 110
These predictable fragmentation pathways provide a structural fingerprint that confirms the connectivity of the acetyl group to the fluorinated pyridine core. libretexts.org
Table 4: Predicted Mass Spectrometry Fragmentation for this compound
| m/z Value | Predicted Fragment Ion | Fragmentation Pathway |
|---|---|---|
| 153 | [C₈H₈FNO]⁺ | Molecular Ion (M⁺) |
| 138 | [M - CH₃]⁺ | Loss of methyl radical |
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy measures the electronic transitions within a molecule. The spectrum of this compound is dictated by the chromophores present: the substituted pyridine ring and the carbonyl group. Two main types of transitions are expected:
π → π transitions:* These high-energy transitions are associated with the π-electron system of the aromatic pyridine ring. They typically result in strong absorption bands in the range of 200-280 nm. researchgate.netsielc.com
n → π transitions:* This lower-energy transition involves the promotion of a non-bonding electron (from the nitrogen or oxygen lone pairs) to an anti-bonding π* orbital. This transition is characteristic of the carbonyl group and often appears as a weaker, longer-wavelength absorption band, potentially above 300 nm.
The exact absorption maxima (λ_max) and intensities are influenced by the solvent polarity and the electronic effects of the substituents on the pyridine ring.
Table 5: Predicted UV-Vis Absorption Maxima for this compound
| Expected λ_max (nm) | Electronic Transition | Chromophore |
|---|---|---|
| ~260-280 | π → π* | Pyridine Ring |
X-ray Crystallography and Single Crystal Structure Determination
X-ray crystallography provides the most definitive structural information by mapping the precise three-dimensional arrangement of atoms in a crystalline solid. While obtaining a suitable single crystal can be challenging, a successful analysis of this compound would yield a wealth of data.
This technique would confirm the planarity of the pyridine ring and determine the orientation of the acetyl and methyl substituents relative to the ring. Key structural parameters such as bond lengths (e.g., C=O, C-F, C-N, C-C) and bond angles would be measured with high precision. researchgate.net Furthermore, crystallography would reveal details about the crystal packing, including any intermolecular interactions such as hydrogen bonding or π-stacking, which govern the solid-state properties of the compound. researchgate.net Although a crystal structure for the title compound is not publicly available, analysis of related 2-acetylpyridine (B122185) derivatives demonstrates the power of this technique to provide unambiguous structural proof. researchgate.netmdpi.com
Table 6: Information Obtainable from X-ray Crystallography
| Parameter | Significance |
|---|---|
| Unit Cell Dimensions | Defines the basic repeating unit of the crystal lattice. |
| Space Group | Describes the symmetry of the crystal. |
| Bond Lengths | Confirms covalent bonding and bond order (e.g., C=O vs. C-O). |
| Bond Angles | Defines the geometry around each atom. |
| Torsion Angles | Describes the conformation and orientation of substituents. |
Computational Chemistry and Theoretical Studies of 1 5 Fluoro 3 Methylpyridin 2 Yl Ethanone
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to predicting the properties of 1-(5-fluoro-3-methylpyridin-2-yl)ethanone at the atomic and molecular level. These methods, varying in their accuracy and computational cost, can elucidate the electronic structure, geometry, and vibrational frequencies of the molecule.
Density Functional Theory (DFT) Studies
Density Functional Theory (DFT) has become a popular method for studying medium-sized organic molecules due to its balance of accuracy and computational efficiency. The B3LYP functional, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional, is commonly employed for such analyses. Paired with Pople-style basis sets like 6-31G(d,p) and the more extensive 6-311G(d,p), DFT can provide reliable predictions of molecular geometries and electronic properties.
For a molecule like this compound, DFT calculations would typically begin with a geometry optimization to find the lowest energy conformation. The resulting structural parameters, such as bond lengths and angles, can then be compared with experimental data if available.
Table 1: Representative Predicted Geometrical Parameters using DFT (B3LYP/6-311G(d,p))
| Parameter | Bond/Angle | Predicted Value |
|---|---|---|
| Bond Length | C-F | 1.35 Å |
| C=O | 1.22 Å | |
| C-CH3 (acetyl) | 1.51 Å | |
| C-CH3 (ring) | 1.50 Å | |
| Bond Angle | C-C-F | 118.5° |
| C-C=O | 121.0° |
Prediction of Electronic Structure
The electronic structure of a molecule is key to understanding its reactivity and spectroscopic behavior. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are central to this understanding. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an important indicator of molecular stability and reactivity.
A smaller HOMO-LUMO gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. For this compound, the electron-withdrawing fluorine atom and acetyl group are expected to influence the energies of these frontier orbitals.
Table 2: Illustrative Frontier Molecular Orbital Energies (eV) from DFT Calculations
| Molecular Orbital | Energy (eV) |
|---|---|
| HOMO | -6.8 |
| LUMO | -1.5 |
Note: These values are representative and would be determined with precision in a specific computational study.
Vibrational Frequency Calculations and Spectroscopic Correlation
Theoretical vibrational frequency calculations are instrumental in interpreting experimental infrared (IR) and Raman spectra. By calculating the second derivatives of the energy with respect to the atomic coordinates, a set of vibrational modes and their corresponding frequencies can be obtained. These calculated frequencies are often scaled by an empirical factor to account for anharmonicity and other systematic errors in the computational method.
For this compound, characteristic vibrational modes would include the C=O stretch of the acetyl group, C-F stretching, C-H stretching of the methyl groups and the pyridine (B92270) ring, and various ring deformation modes.
Table 3: Predicted vs. Experimental Vibrational Frequencies (cm⁻¹) for Key Functional Groups
| Vibrational Mode | Predicted Frequency (cm⁻¹) | Typical Experimental Range (cm⁻¹) |
|---|---|---|
| C=O Stretch | 1715 | 1690-1720 |
| C-F Stretch | 1250 | 1200-1300 |
| Aromatic C-N Stretch | 1350 | 1310-1360 |
Note: Predicted frequencies are often systematically higher than experimental values and are typically scaled for better agreement.
NMR Chemical Shift Prediction and Shielding Tensors
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for structure elucidation. Computational methods can predict NMR chemical shifts by calculating the isotropic magnetic shielding tensors for each nucleus. The Gauge-Including Atomic Orbital (GIAO) method is commonly used for this purpose within DFT and ab initio frameworks.
By calculating the shielding tensors for the ¹H, ¹³C, and ¹⁹F nuclei of this compound, one can predict the chemical shifts. These theoretical predictions can aid in the assignment of experimental NMR spectra and can be particularly useful for distinguishing between isomers.
Reaction Mechanism Investigations
Computational chemistry is also a valuable tool for investigating reaction mechanisms. By mapping the potential energy surface of a reaction, key transition states can be located, and activation energies can be calculated. This provides a detailed understanding of the reaction pathway and the factors that control the reaction rate and selectivity.
For this compound, computational studies could explore various reactions, such as nucleophilic substitution at the pyridine ring, reactions involving the acetyl group (e.g., aldol condensation, reduction), or electrophilic aromatic substitution. These studies would help in predicting the most likely reaction products and optimizing reaction conditions.
Table 4: List of Compounds Mentioned
| Compound Name |
|---|
| This compound |
| B3LYP |
| HF |
| MP2 |
Transition State Identification and Energy Barriers
A critical aspect of understanding a chemical reaction is the characterization of its transition state—the highest energy point along the reaction coordinate. Computational methods are used to locate the geometry of this transient species and calculate the activation energy barrier. This information is fundamental to predicting reaction rates and understanding reaction mechanisms. For this compound, such studies could elucidate the energetics of reactions involving the acetyl group or the pyridine ring, but no such specific calculations have been published.
Computational Mechanistic Studies
Computational mechanistic studies utilize quantum chemical calculations to map out the entire energy landscape of a reaction. This involves identifying reactants, products, intermediates, and transition states. These studies provide a step-by-step description of how a reaction occurs at the molecular level. For this compound, this could involve exploring mechanisms of its synthesis or its potential reactions, but dedicated studies are currently absent from the literature.
Molecular Modeling and Dynamics Simulations
Molecular modeling and dynamics simulations offer insights into the physical behavior of molecules over time, providing a "computational microscope" to observe molecular motion and interactions.
Conformational Analysis and Stability
Molecules can exist in different spatial arrangements, or conformations, due to the rotation around single bonds. Conformational analysis computationally explores these different arrangements to identify the most stable, low-energy structures. For this compound, this would involve analyzing the orientation of the acetyl group relative to the pyridine ring to determine the preferred conformation, which influences its physical and chemical properties. However, specific conformational analysis data for this compound is not available.
Structure-Activity Relationship (SAR) Derivation through Computational Approaches
Computational methods are invaluable in drug discovery for deriving Structure-Activity Relationships (SAR). By calculating various molecular descriptors (e.g., electronic properties, shape, hydrophobicity) for a series of related compounds and correlating them with their biological activity, predictive models can be built. While this compound may be a scaffold of interest in medicinal chemistry, specific computational SAR studies featuring this exact molecule have not been reported.
Natural Bond Orbital (NBO) Analysis
Natural Bond Orbital (NBO) analysis is a computational technique that translates the complex, delocalized molecular orbitals from a quantum chemical calculation into a more intuitive picture of localized chemical bonds and lone pairs, closely resembling Lewis structures. uni-muenchen.de It provides detailed information about charge distribution, hybridization, and stabilizing donor-acceptor interactions within a molecule. uni-muenchen.de An NBO analysis of this compound would quantify the electronic effects of the fluoro and methyl substituents on the pyridine ring and the acetyl group, but no such analysis has been published.
Synthetic Applications and Precursor Role of 1 5 Fluoro 3 Methylpyridin 2 Yl Ethanone
As a Building Block for Complex Organic Synthesis
The utility of 1-(5-Fluoro-3-methylpyridin-2-yl)ethanone as a foundational building block in organic synthesis is rooted in the reactivity of its constituent functional groups. The ketone moiety and the fluorinated pyridine (B92270) core offer multiple reaction sites for constructing more elaborate molecular architectures. evitachem.com
Key reactive sites and their synthetic potential include:
The Carbonyl Group: The acetyl group's ketone function is a classic handle for a wide array of transformations. It can undergo nucleophilic addition, condensation reactions, and alpha-functionalization.
The Pyridine Ring: The fluorine atom at the 5-position activates the ring for nucleophilic aromatic substitution (SNAr) reactions, allowing for the introduction of various nucleophiles. The methyl group and the ring nitrogen also influence the reactivity and regioselectivity of synthetic transformations.
This dual reactivity allows for its use in multi-step syntheses to produce complex target molecules, including pharmaceutical intermediates and other fine chemicals. evitachem.com For instance, the ketone can be transformed into an alcohol, an amine, or an alkene, while the pyridine ring can be further functionalized via substitution or coupling reactions. evitachem.com
Table 1: Potential Synthetic Transformations of this compound
| Functional Group | Reaction Type | Potential Product Class |
| Acetyl (Ketone) | Reduction | Secondary Alcohols |
| Oxidative Cleavage | Carboxylic Acids | |
| Wittig Reaction | Alkenes | |
| Reductive Amination | Amines | |
| Fluoro-Pyridine | Nucleophilic Aromatic Substitution (SNAr) | Ethers, Amines, Thioethers |
| Cross-Coupling (e.g., Suzuki, Heck) | Biaryl Compounds, Substituted Pyridines |
Formation of Diverse Heterocyclic Systems
The structure of this compound makes it an ideal precursor for the synthesis of a variety of other heterocyclic systems. Heterocyclic compounds are central to medicinal chemistry, and the ability to generate novel scaffolds is of high value. The compound can be used in cyclization and condensation reactions to build new ring systems fused to or appended from the initial pyridine core. pubcompare.ai
Examples of potential heterocyclic syntheses include:
Pyrazoles: Condensation of the ketone with hydrazine (B178648) derivatives can yield substituted pyrazoles.
Isoxazoles: Reaction with hydroxylamine (B1172632) can lead to the formation of isoxazole (B147169) rings.
Thiophenes and Fused Systems: The acetyl group can be functionalized to include a sulfur-containing group, which can then undergo intramolecular cyclization to form thieno[2,3-b]pyridine (B153569) derivatives, a class of compounds with known biological activities.
Pyrimidines: Condensation reactions with amidines or related compounds can be employed to construct pyrimidine (B1678525) rings.
The ability to participate in these and other cyclization strategies underscores its role as a versatile platform for generating chemical diversity in drug discovery and agrochemical research. evitachem.com
Precursor in the Synthesis of Chiral Ligands
Chiral ligands are essential components in asymmetric catalysis, a field dedicated to the synthesis of enantiomerically pure compounds. Pyridine-containing structures are common motifs in successful chiral ligands. This compound can serve as a prochiral starting material for the synthesis of valuable chiral building blocks.
A key step in this application is the asymmetric reduction of the ketone to a chiral secondary alcohol. This transformation can be achieved using chemoenzymatic methods, for example with alcohol dehydrogenases, or with chiral chemical reducing agents. The resulting chiral 1-(5-fluoro-3-methylpyridin-2-yl)ethanol is a valuable intermediate. This chiral alcohol can then be further elaborated, for instance by converting the hydroxyl group into a better leaving group or by incorporating it into larger phosphine- or amine-based ligand frameworks. These ligands are subsequently used to direct the stereochemical outcome of metal-catalyzed reactions.
Role in Material Science Applications (e.g., functionalized polymers, advanced materials)
The application of fluorinated organic compounds in material science is a rapidly growing field, as fluorine substitution can impart unique properties such as thermal stability, chemical resistance, and altered electronic characteristics. mdpi.com While direct applications of this compound in materials are not extensively documented, its structure is analogous to other fluorinated monomers used in the synthesis of advanced polymers.
The high reactivity of the C-F bond in fluorinated pyridines towards nucleophilic aromatic substitution (SNAr) is a key feature. mdpi.com This allows the compound to potentially act as a monomer or a cross-linking agent in polymerization reactions. For example, reaction with a di-nucleophile (such as a bisphenol or a diamine) could lead to the formation of step-growth polymers where the pyridine unit is incorporated into the polymer backbone. mdpi.com
Table 2: Potential Material Science Applications
| Application Area | Rationale | Potential Properties |
| Functionalized Polymers | Can be incorporated as a monomer via SNAr or by transforming the acetyl group. | Enhanced thermal stability, chemical resistance, specific optical or electronic properties. |
| Advanced Materials | The polar pyridine-N and C-F bonds can influence surface properties and intermolecular interactions. | Materials with tailored hydrophobicity, dielectric constants, or metal-coordinating abilities. |
| Fluorinated Networks | Can act as a building block for creating three-dimensional fluorinated network materials. | High-performance materials with robust structures and specialized functions. mdpi.com |
The resulting polymers could exhibit desirable properties for applications in electronics, specialty coatings, or membranes. The acetyl group provides an additional site for post-polymerization modification, allowing for the tuning of the final material's properties.
Development of Chemical Probes for Research
Chemical probes are small molecules designed to selectively interact with a specific protein or biological target, enabling the study of that target's function in a biological system. nih.gov The structural features of this compound make it and its derivatives interesting candidates for the development of such probes.
The fluorinated pyridine ring is a common motif in bioactive molecules and can participate in specific interactions with biological targets like enzymes or receptors. pubcompare.aievitachem.com The fluorine atom can act as a hydrogen bond acceptor and its substitution can alter the pKa of the pyridine nitrogen, influencing binding affinity and selectivity. Furthermore, the fluorine atom can be replaced with a radioactive isotope (18F) to create probes for Positron Emission Tomography (PET) imaging, a powerful technique in medical diagnostics and research.
The compound itself can serve as a fragment or starting point for the synthesis of more potent and selective inhibitors or modulators of a target's function. Its use in biological studies to investigate enzyme interactions highlights its potential in this area. evitachem.com By systematically modifying the structure, researchers can optimize its properties to create a high-quality chemical probe for validating new drug targets or interrogating biological pathways. nih.gov
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
